molecular formula C14H14N2O4 B6624766 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid

3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid

Cat. No. B6624766
M. Wt: 274.27 g/mol
InChI Key: DFCMINZPUFRGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in the field of scientific research. MOBA is a derivative of benzoic acid and has been studied extensively for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is not fully understood. However, it has been proposed that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid inhibits the activity of enzymes involved in cancer cell growth and viral replication. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to bind to DNA and RNA, which may contribute to its anticancer and antiviral properties.
Biochemical and Physiological Effects:
3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid inhibits the growth of cancer cells and the replication of viruses. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has antitumor activity in animal models. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to have herbicidal activity and can inhibit the growth of weeds.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its structure and properties. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid in lab experiments is its potential toxicity. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been found to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the study of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid. One direction is the development of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid-based anticancer and antiviral drugs. Another direction is the development of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid-based herbicides for use in agriculture. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid can also be used as a building block for the synthesis of novel materials. Further studies are needed to fully understand the mechanism of action of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid involves the reaction of 5-methyl-1,3-oxazole-4-carboxylic acid with 2-aminoethyl benzoate in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). The reaction yields 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been shown to have anticancer and antiviral properties. It has been found to inhibit the growth of cancer cells and the replication of viruses such as HIV and hepatitis C virus. In agriculture, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds without harming crops. In material science, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-[2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(16-8-20-9)13(17)15-6-5-10-3-2-4-11(7-10)14(18)19/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCMINZPUFRGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.